N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide
Description
N-[(1,3-Dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide (molecular formula: C₁₈H₁₆N₂O₃; approximate molecular weight: 308.34 g/mol) is a substituted acetamide derivative featuring two key moieties: a 4-methylphenyl group and a 1,3-dioxoisoindolylmethyl group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of acetamide derivatives, which often exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-9-14(10-8-12)19(13(2)21)11-20-17(22)15-5-3-4-6-16(15)18(20)23/h3-10H,11H2,1-2H3 |
InChI Key |
MVCSYOGBCOWARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction proceeds through the formation of a phthalimide intermediate, which is then further reacted with an acetamide derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural features.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table summarizes key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Electronic Effects : The 1,3-dioxoisoindole moiety in the target compound and analogs (e.g., ) introduces electron-withdrawing properties, facilitating interactions with electron-rich biological targets.
- Hydrophobicity : The 4-methylphenyl group (common in the target compound and ) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding : Intramolecular N–H⋯O bonds (e.g., S(6) motifs in ) stabilize molecular conformations and influence crystal packing.
Crystallographic and Supramolecular Comparisons
- Dihedral Angles : The dihedral angle between the aromatic rings in the target compound (78.32–84.70°) is comparable to analogs like N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide (81.54–82.50°) . These angles dictate molecular planarity and π-π interaction efficiency.
- Intermolecular Interactions : The target compound exhibits O–H⋯O hydrogen bonds and π-π stacking (centroid distances: ~3.72 Å), similar to analogs in and . These interactions stabilize crystal structures and may correlate with solid-state stability.
Research Findings and Data Tables
Table 1: Comparative Crystallographic Data
Table 2: Physicochemical Properties
| Compound | logP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~2.8* | 308.34 | 1 | 3 |
| N-[4-[(1,3-Dioxoisoindol-2-yl)methoxy]phenyl]acetamide | ~2.5 | 306.30 | 1 | 4 |
| N-[(Furan-2-yl)methyl]-2-(4-methylphenyl)acetamide | 2.75 | 229.28 | 1 | 3 |
*Estimated based on structural analogs.
Biological Activity
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the phthalimide class, characterized by its unique isoindole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from research studies and providing comparative data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 308.3 g/mol. The compound features an isoindole-1,3-dione moiety linked to an acetamide group, further substituted with a 4-methylphenyl group. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C |
Preliminary studies suggest that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes by binding to their active sites, which could alter cellular signaling pathways and metabolic processes.
- Receptor Modulation : It may act as a positive allosteric modulator for metabotropic glutamate receptors (mGluR1 and mGluR5), influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders such as schizophrenia and depression.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential utility in treating inflammatory diseases.
Anticancer Activity
The anticancer properties of this compound have also been explored. In various cancer cell lines, it has demonstrated cytotoxic effects, with mechanisms potentially involving apoptosis induction and cell cycle arrest. Notably, studies have reported significant reductions in cell viability in breast cancer and colon cancer models.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Findings : Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells.
- Inflammation Model :
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(1,3-dioxoisoindol-2-yl)methylphenyl | Chlorine substitution | Potentially altered receptor interaction |
| N-(4-Methylphenyl)-phthalimide | Lacks acetamide group | Limited anti-inflammatory activity |
| 4-Methoxy-N-(1H-indol-5-yl)butanamide | Indole instead of isoindole | Different pharmacological profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
